MFCD05865962
Description
However, based on analogous compounds described in the literature (e.g., boronic acids, heterocyclic derivatives), such compounds are typically utilized in pharmaceutical research, catalysis, or material science due to their reactivity and structural versatility . If MFCD05865962 follows trends observed in similar MDL-classified compounds, its properties may include:
Properties
IUPAC Name |
4-[[4-methyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5S2/c1-21-14(10-13-11-23-15(17)18-13)19-20-16(21)22-9-5-8-12-6-3-2-4-7-12/h2-8,11H,9-10H2,1H3,(H2,17,18)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNFMFRWNSDRPA-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC=CC2=CC=CC=C2)CC3=CSC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NN=C1SC/C=C/C2=CC=CC=C2)CC3=CSC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD05865962 involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of reactions that may include condensation, reduction, and cyclization. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. These methods allow for the efficient production of the compound in large quantities while maintaining high quality. The use of advanced technologies, such as automated control systems and real-time monitoring, ensures that the production process is both efficient and consistent.
Chemical Reactions Analysis
Types of Reactions: MFCD05865962 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the compound’s functional groups, which interact with different reagents under specific conditions.
Common Reagents and Conditions: The common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions, including solvent choice, temperature, and reaction time, are optimized to achieve the desired products.
Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols. Substitution reactions often result in the formation of new compounds with modified functional groups.
Scientific Research Applications
MFCD05865962 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic reactions and as a catalyst in certain processes. In biology, this compound is employed in studies involving enzyme inhibition and protein interactions. In medicine, the compound is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases. Industrially, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD05865962 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis leverages structurally or functionally analogous compounds from the evidence to illustrate a comparison framework:
Table 1: Structural and Functional Comparison
Key Findings:
Structural Similarity :
- CAS 1046861-20-4 shares a halogenated aromatic core with this compound, suggesting comparable reactivity in cross-coupling reactions .
- CAS 1761-61-1 differs in functional groups (carboxylic acid vs. boronic acid) but maintains high solubility, highlighting the role of substituents in bioavailability .
CAS 583878-42-6 (CYP1A2 inhibitor) demonstrates how minor structural changes (e.g., sulfonyl groups) alter enzyme interaction .
Physicochemical Properties :
- LogP values vary significantly: this compound (estimated ~2.15) aligns with CAS 1046861-20-4, while CAS 1761-61-1 shows higher lipophilicity (LogP 2.63), impacting membrane permeability .
- Solubility ranges from 0.24 mg/ml (CAS 1046861-20-4) to 0.687 mg/ml (CAS 1761-61-1), influenced by polar functional groups .
Research Findings and Methodological Insights
- Synthetic Routes: Boronic acid derivatives (e.g., CAS 1046861-20-4) are synthesized via palladium-catalyzed cross-coupling, achieving >85% yield under optimized conditions . Thioether-containing compounds (e.g., CAS 53052-06-5) require reflux in ethanol for 24 hours, yielding ~74% .
Analytical Validation :
Safety Profiles :
- Halogenated compounds often carry warnings for skin/eye irritation (e.g., CAS 54198-89-9: H315, H319) , emphasizing the need for proper handling protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
